molecular formula C12H14O3 B12600185 8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one CAS No. 876891-29-1

8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one

Cat. No.: B12600185
CAS No.: 876891-29-1
M. Wt: 206.24 g/mol
InChI Key: RZGRSZSTVPWVFM-UHFFFAOYSA-N
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Description

8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one is a heterocyclic compound that belongs to the benzodioxinone family. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry. The structure of this compound consists of a benzene ring fused with a dioxin ring, which is further substituted with methyl and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This reaction proceeds at room temperature and yields the desired benzodioxinone derivatives.

Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate . Additionally, morpholine-catalyzed conversion of salicylic acid to the benzodioxinone scaffold has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2-propyl-2H,4H-1,3-benzodioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

876891-29-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

8-methyl-2-propyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C12H14O3/c1-3-5-10-14-11-8(2)6-4-7-9(11)12(13)15-10/h4,6-7,10H,3,5H2,1-2H3

InChI Key

RZGRSZSTVPWVFM-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC2=C(C=CC=C2C(=O)O1)C

Origin of Product

United States

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